
Cytidine-5'-triphosphate-d14 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-5’-triphosphate-d14 (dilithium) is a deuterium-labeled form of cytidine-5’-triphosphate. This compound is a nucleoside triphosphate and serves as a building block for nucleotides and nucleic acids. It plays a crucial role in lipid biosynthesis and is essential in the de novo pyrimidine biosynthetic pathway in organisms such as Toxoplasma gondii .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-d14 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with deuterium. The synthesis involves the catalytic formation of cytidine-5’-triphosphate from uridine-5’-triphosphate using cytidine triphosphate synthase .
Industrial Production Methods
Industrial production of cytidine-5’-triphosphate-d14 (dilithium) typically involves large-scale synthesis using stable isotope labeling techniques. The process ensures high purity and consistency, which is crucial for its application in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-5’-triphosphate-d14 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to yield cytidine and triphosphate.
Common Reagents and Conditions
Common reagents used in these reactions include ATP or GTP for phosphorylation and water for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major products formed from these reactions include cytidine monophosphate, cytidine diphosphate, and free cytidine .
Applications De Recherche Scientifique
Cytidine-5’-triphosphate-d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a building block for nucleotides and nucleic acids.
Biology: Essential in the study of pyrimidine biosynthesis and metabolic pathways.
Medicine: Utilized in drug development as a tracer for quantitation during the drug development process.
Industry: Applied in the synthesis of lipid molecules and other biochemical compounds.
Mécanisme D'action
Cytidine-5’-triphosphate-d14 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and lipid biosynthesis. It is catalyzed by cytidine triphosphate synthase to form cytidine-5’-triphosphate from uridine-5’-triphosphate. This compound is crucial in the de novo pyrimidine biosynthetic pathway, particularly in organisms like Toxoplasma gondii .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine-5’-triphosphate: The non-deuterium labeled form.
Cytidine-5’-triphosphate-15N3,d14 (dilithium): Labeled with both deuterium and nitrogen-15.
Cytidine-5’-triphosphate disodium: A sodium salt form of cytidine-5’-triphosphate.
Uniqueness
Cytidine-5’-triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which makes it particularly useful as a tracer in drug development and metabolic studies. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights during the drug development process .
Propriétés
Formule moléculaire |
C9H14Li2N3O14P3 |
|---|---|
Poids moléculaire |
509.2 g/mol |
Nom IUPAC |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,4R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7-,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD4 |
Clé InChI |
OFXQOIVYFQDFTK-MRLOCGKPSA-L |
SMILES isomérique |
[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)
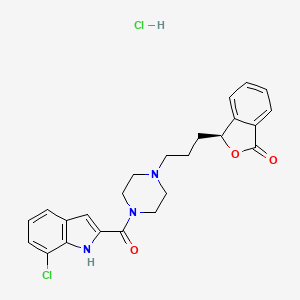
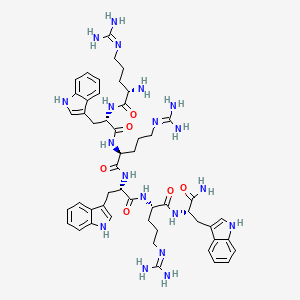



![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
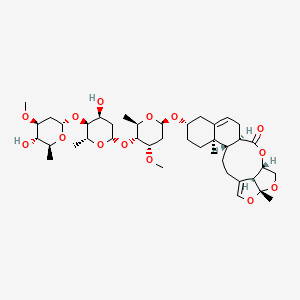
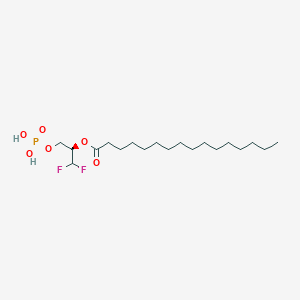

![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
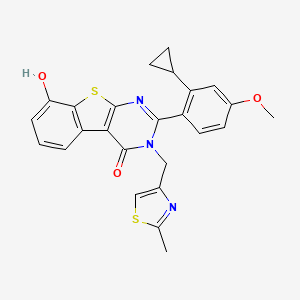

![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
